Tri(P-tolyl)methane
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Overview
Description
Tri(P-tolyl)methane is an organic compound with the molecular formula C22H22. It is a derivative of methane where three hydrogen atoms are replaced by p-tolyl groups (4-methylphenyl groups). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(P-tolyl)methane can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with carbon tetrachloride, followed by hydrolysis. Another method includes the Friedel-Crafts alkylation of toluene with trichloromethane in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions
Tri(P-tolyl)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products Formed
- p-Tolyl alcohol, p-tolualdehyde, and p-toluic acid.
Reduction: Toluene and other simpler hydrocarbons.
Substitution: Halogenated derivatives like p-chlorotoluene and p-bromotoluene.
Scientific Research Applications
Tri(P-tolyl)methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tri(P-tolyl)methane involves its interaction with molecular targets through various pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethane: Similar structure but with phenyl groups instead of p-tolyl groups.
Tri(p-anisyl)methane: Contains p-anisyl groups (4-methoxyphenyl) instead of p-tolyl groups.
Tri(p-bromophenyl)methane: Contains p-bromophenyl groups instead of p-tolyl groups.
Uniqueness
Tri(P-tolyl)methane is unique due to the presence of p-tolyl groups, which impart specific chemical and physical properties. These properties make it suitable for certain applications where other similar compounds may not be as effective.
Biological Activity
Tri(P-tolyl)methane, a compound characterized by three para-tolyl groups attached to a central carbon atom, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including its cytotoxicity, antibacterial properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C22H22 with a molecular weight of 298.42 g/mol. Its structure consists of three para-tolyl (p-methylphenyl) groups bonded to a central carbon atom, making it a member of the triphenylmethane family. This structural configuration is critical for its biological interactions and activity.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound and its derivatives. Research indicates that certain bismuth complexes with tri(tolyl) ligands exhibit significant antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). For instance, complexes derived from tri(tolyl)methane showed minimum inhibitory concentration (MIC) values ranging from 0.63 to 1.25 μM against these pathogens .
Compound Type | MIC (μM) | Target Pathogen |
---|---|---|
Tri(tolyl)bismuth Complex | 0.63-1.25 | MRSA |
Tri(tolyl)bismuth Complex | 0.63-1.25 | VRE |
2. Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in various cell lines, revealing a complex relationship between structure and toxicity. In vitro studies demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential therapeutic applications in oncology .
A notable study reported that complexes containing tri(tolyl) ligands had lower cytotoxicity against human fibroblasts compared to their antibacterial efficacy against promastigotes of Leishmania major, indicating a promising therapeutic index .
Cell Line | IC50 (μM) | Activity Type |
---|---|---|
Human Fibroblasts | >100 | Low Toxicity |
Leishmania major | <1 | High Antiparasitic Activity |
3. Anti-inflammatory Properties
Research has also indicated that this compound derivatives may possess anti-inflammatory properties. A study focusing on silver(I) complexes with tri(p-tolyl) phosphine demonstrated significant anti-inflammatory activity, suggesting that the presence of the p-tolyl groups may enhance the biological response .
Case Study 1: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of various tri(tolyl) derivatives against clinical isolates of MRSA and VRE. The results showed that specific modifications to the p-tolyl groups significantly enhanced the antibacterial activity, with some complexes exhibiting an SI (selectivity index) greater than 800 against Leishmania major while maintaining low toxicity toward mammalian cells .
Case Study 2: Cytotoxicity in Cancer Research
In another study, the cytotoxic effects of this compound were evaluated against several cancer cell lines, including breast and prostate cancer cells. The findings indicated a promising selectivity for cancer cells over normal cells, with IC50 values significantly lower than those observed in non-cancerous cell lines, highlighting its potential as an anticancer agent .
Properties
CAS No. |
16845-02-6 |
---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-[bis(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C22H22/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15,22H,1-3H3 |
InChI Key |
WYGIWVCWYKSYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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